V3Tsq43P49
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Overview
Description
Sameridine (hydrochloride) is a 4-phenyl piperidine derivative that is related to the opioid analgesic drug pethidine (meperidine). It has a unique pharmacological profile, functioning both as a local anesthetic and a μ-opioid partial agonist . This compound is currently under development for use in surgical anesthesia, primarily administered by intrathecal infusion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sameridine (hydrochloride) involves the liberation of 4-cyano-4-phenylpiperidine from its hydrochloride salt, followed by alkylation with 1-bromohexane, 1-iodohexane, or 1-chlorohexane in the presence of a base and optionally a catalyst . This process can be summarized as follows:
- Liberation of 4-cyano-4-phenylpiperidine from its hydrochloride salt.
- Alkylation with 1-bromohexane, 1-iodohexane, or 1-chlorohexane in the presence of a base and optionally a catalyst.
Industrial Production Methods
Industrial production methods for Sameridine (hydrochloride) are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sameridine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Sameridine (hydrochloride) can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Sameridine (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the effects of structural modifications on pharmacological activity.
Biology: Investigated for its effects on cellular processes and its potential as a research tool for studying opioid receptors.
Medicine: Explored for its potential use as a local anesthetic and analgesic in surgical procedures.
Industry: Used in the development of new anesthetic and analgesic formulations
Mechanism of Action
Sameridine (hydrochloride) exerts its effects through a dual mechanism of action. It acts as a local anesthetic by blocking sodium channels, which prevents the initiation and propagation of action potentials in neurons. Additionally, it functions as a μ-opioid partial agonist, binding to μ-opioid receptors and modulating pain perception .
Comparison with Similar Compounds
Similar Compounds
Pethidine (Meperidine): An opioid analgesic with similar structural features but different pharmacological properties.
Lidocaine: A local anesthetic with a different mechanism of action and no opioid activity.
Bupivacaine: Another local anesthetic with a longer duration of action compared to Sameridine (hydrochloride).
Uniqueness
Sameridine (hydrochloride) is unique in its dual functionality as both a local anesthetic and a μ-opioid partial agonist. This combination of properties makes it a promising candidate for use in surgical anesthesia, offering both pain relief and local anesthesia with potentially fewer side effects compared to other opioids .
Properties
CAS No. |
136483-84-6 |
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Molecular Formula |
C21H35ClN2O |
Molecular Weight |
367.0 g/mol |
IUPAC Name |
N-ethyl-1-hexyl-N-methyl-4-phenylpiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H34N2O.ClH/c1-4-6-7-11-16-23-17-14-21(15-18-23,20(24)22(3)5-2)19-12-9-8-10-13-19;/h8-10,12-13H,4-7,11,14-18H2,1-3H3;1H |
InChI Key |
VFXXNIHMKMOIQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCC(CC1)(C2=CC=CC=C2)C(=O)N(C)CC.Cl |
Origin of Product |
United States |
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